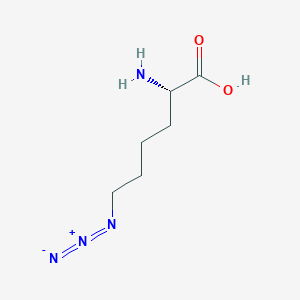
(2S)-2-amino-6-azidohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-6-azidohexanoic acid: is a non-natural amino acid with the molecular formula C6H12N4O2. It is characterized by the presence of an azido group (-N3) attached to the sixth carbon of the norleucine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-6-azidohexanoic acid typically involves the introduction of the azido group to the norleucine backbone. One common method is the diazo transfer reaction, where an amine group is converted to an azide using a diazo compound. This reaction is often carried out under mild conditions to prevent the decomposition of the azido group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-6-azidohexanoic acid undergoes various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Click Chemistry: The azido group is highly reactive in click chemistry reactions, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions:
Reduction: Triphenylphosphine, hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Click Chemistry: Copper(I) catalyst, alkyne derivatives.
Major Products:
Reduction: 6-Amino-L-Norleucine.
Substitution: Various substituted norleucine derivatives.
Click Chemistry: Triazole-containing compounds.
Scientific Research Applications
Chemistry: (2S)-2-amino-6-azidohexanoic acid is used as a building block in the synthesis of peptides and proteins with modified functionalities. Its azido group allows for site-specific labeling and conjugation through click chemistry .
Biology: In biological research, this compound is employed for the selective labeling of proteins in living cells. This enables the study of protein interactions, localization, and dynamics .
Medicine: Its ability to undergo bioorthogonal reactions makes it a valuable tool for the development of novel therapeutics .
Industry: In the industrial sector, this compound is used in the production of advanced materials and bioconjugates. Its unique reactivity allows for the creation of complex molecular architectures with specific properties .
Mechanism of Action
The primary mechanism of action of (2S)-2-amino-6-azidohexanoic acid involves its azido group, which can participate in various chemical reactions. In biological systems, the azido group can be selectively reduced or conjugated to other molecules, enabling the modification of proteins and other biomolecules. This reactivity is harnessed in bioorthogonal chemistry to achieve precise control over molecular interactions and functions .
Comparison with Similar Compounds
6-Diazo-5-oxo-L-Norleucine: Another non-natural amino acid with a diazo group instead of an azido group.
L-Azidonorleucine: A similar compound with an azido group, used for protein labeling and modification.
Uniqueness: (2S)-2-amino-6-azidohexanoic acid is unique due to its specific placement of the azido group on the norleucine backbone, which provides distinct reactivity and applications in bioorthogonal chemistry. Its ability to undergo click chemistry reactions with high efficiency and selectivity sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H12N4O2 |
|---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
(2S)-2-amino-6-azidohexanoic acid |
InChI |
InChI=1S/C6H12N4O2/c7-5(6(11)12)3-1-2-4-9-10-8/h5H,1-4,7H2,(H,11,12)/t5-/m0/s1 |
InChI Key |
HTFFMYRVHHNNBE-YFKPBYRVSA-N |
Isomeric SMILES |
C(CCN=[N+]=[N-])C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(C(=O)O)N |
Synonyms |
azidonorleucine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















